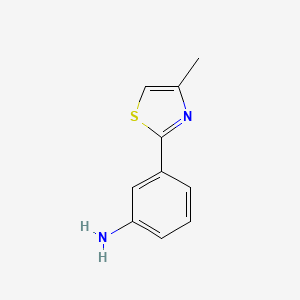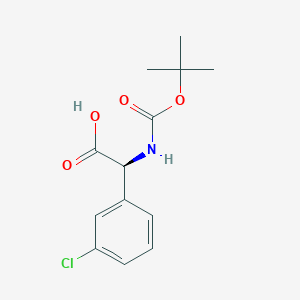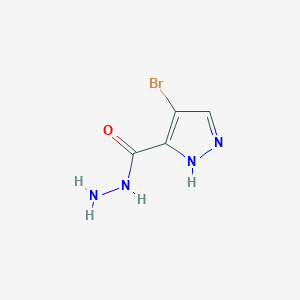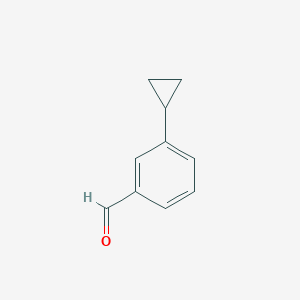
3-(4-Methyl-1,3-thiazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-Methyl-1,3-thiazol-2-yl)aniline is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemistry of related thiazole derivatives and their applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors involves a structure-guided design approach, indicating the importance of the thiazole moiety in the development of pharmaceutical agents . Another study describes the synthesis of a 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole through the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . Additionally, the preparation of 5-acetyl-4-methyl-2-(substituted anilino)thiazoles through a multi-step process involving substituted anilines and brominated pentanedione is reported, showcasing the versatility of thiazole syntheses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray crystallography of 2-anilino-4-(thiazol-5-yl)pyrimidine analogues provides insights into the interactions between these molecules and their biological targets, such as CDK2 . The crystal structure of 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole is also reported, highlighting the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions that are essential for their applications. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, resulting in cyclometalation and methyl migration, is an example of the complex chemistry that thiazole compounds can undergo . These reactions can lead to the formation of organometallic products and are indicative of the reactivity of thiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data provided for 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, such as space group, cell dimensions, and density, are essential for understanding the material properties of these compounds . The synthesis papers also often report yields and conditions that give insights into the stability and reactivity of the thiazole derivatives .
科学的研究の応用
Anticancer Agents
Research has explored derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)aniline for their potential as anticancer agents. Compounds synthesized from derivatives have shown promising activity against cancer cell lines such as HepG2 and PC12 (Nofal et al., 2014).
Electroluminescence Applications
Studies on derivatives of this compound have also been conducted in the field of electroluminescence. Complexes formed from such derivatives exhibit strong phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Precursors for Thiazolidin-4-ones Synthesis
Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)aniline have been used as precursors in the synthesis of thiazolidin-4-ones. These compounds hold potential biological significance due to their structural properties (Masteloto et al., 2015).
Antihypertensive Agents
Research indicates the utility of derivatives in synthesizing compounds with antihypertensive properties. Some newly synthesized candidates have shown good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
CDK Inhibitors in Cancer Therapy
Compounds derived from 3-(4-Methyl-1,3-thiazol-2-yl)aniline have been studied as cyclin-dependent kinase (CDK) inhibitors, offering potential for cancer therapy. These inhibitors have shown to possess strong efficacy against CDK2, a key protein involved in cell cycle regulation (Wang et al., 2004).
将来の方向性
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUVZDSQJFVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)aniline | |
CAS RN |
134811-93-1 |
Source


|
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)



![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)




